molecular formula C16H18BrCl2N3O3 B14788818 7-bromo-6-chloro-3-[3-(3-hydroxypiperidin-2-yl)-2-oxopropyl]quinazolin-4-one;hydrochloride

7-bromo-6-chloro-3-[3-(3-hydroxypiperidin-2-yl)-2-oxopropyl]quinazolin-4-one;hydrochloride

Cat. No.: B14788818
M. Wt: 451.1 g/mol
InChI Key: XFFYBQUXAJOKAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-6-chloro-3-[3-(3-hydroxypiperidin-2-yl)-2-oxopropyl]quinazolin-4-one; hydrochloride (CAS: 64544-01-0) is a halogenated quinazolinone derivative with the molecular formula C₁₆H₁₇BrClN₃O₃·HCl and a molar mass of 414.68 g/mol (unprotonated base) . Structurally, it features a quinazolin-4-one core substituted with bromo and chloro groups at positions 7 and 6, respectively, and a 3-(3-hydroxypiperidin-2-yl)-2-oxopropyl side chain at position 2. The hydrochloride salt enhances solubility for pharmacological applications. This compound, also known as halofuginone, is notable for its role in inhibiting prolyl-tRNA synthetase and modulating collagen synthesis .

Properties

Molecular Formula

C16H18BrCl2N3O3

Molecular Weight

451.1 g/mol

IUPAC Name

7-bromo-6-chloro-3-[3-(3-hydroxypiperidin-2-yl)-2-oxopropyl]quinazolin-4-one;hydrochloride

InChI

InChI=1S/C16H17BrClN3O3.ClH/c17-11-6-13-10(5-12(11)18)16(24)21(8-20-13)7-9(22)4-14-15(23)2-1-3-19-14;/h5-6,8,14-15,19,23H,1-4,7H2;1H

InChI Key

XFFYBQUXAJOKAL-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(NC1)CC(=O)CN2C=NC3=CC(=C(C=C3C2=O)Cl)Br)O.Cl

Origin of Product

United States

Preparation Methods

One-Step Cyclocondensation Using 2,4-Dibromo-5-Chlorobenzoic Acid

The quinazolinone core is synthesized via a cyclocondensation reaction between 2,4-dibromo-5-chlorobenzoic acid and formamidine acetate. Key parameters include:

  • Catalysts : Cuprous chloride (0.02–0.05 eq) and potassium iodide (0.4–3.1 eq) facilitate bromide displacement and cyclization.
  • Solvent : Acetonitrile (6–8 eq) enables reflux at 76–120°C for 12–20 hours.
  • Base : Potassium hydroxide (0.35–0.66 eq) deprotonates intermediates, driving the reaction to >80% yield.

Example 1 : Reacting 100 g of 2,4-dibromo-5-chlorobenzoic acid with 40 g formamidine acetate in acetonitrile (700 g) yielded 71.5 g (86.7%) of 7-bromo-6-chloro-4(3H)-quinazolinone after recrystallization.

Functionalization with the 3-Hydroxypiperidin-2-yl Side Chain

Alkylation of the Quinazolinone Intermediate

The 3-position is alkylated using 3-(3-hydroxypiperidin-2-yl)-2-oxopropyl bromide, synthesized via halogenation of 2,3-dichloropropene:

  • Halogenation : N-Bromosuccinimide (0.9–1.2 eq) in acetonitrile at −10–10°C introduces bromine selectively.
  • Coupling : The alkylating agent reacts with the quinazolinone under basic conditions (K$$2$$CO$$3$$, 1–3 eq) in acetonitrile at 20–40°C.

Optimization : Using a 1:1 molar ratio of quinazolinone to alkylating agent in acetonitrile at 30°C achieved 78% conversion, with purification via ethyl acetate/water extraction.

Hydrochloride Salt Formation

pH-Controlled Crystallization

The free base is converted to the hydrochloride salt by adjusting the filtrate pH to 2–3 using concentrated HCl:

  • Solvent System : A 3:1 acetonitrile/water mixture minimizes impurities, yielding a white solid with >99% purity.
  • Drying : Filtered solids are dried at 100–110°C to remove residual solvents.

Comparative Analysis of Synthetic Routes

Parameter Patent CN114436974A Patent WO2020134212A1
Starting Material 2,4-Dibromo-5-chlorobenzoic acid 5-Bromo-4-chloro-2-aminobenzoic acid
Reaction Steps 1 3
Yield (Quinazolinone) 86.7% 72% (historical method)
Catalyst Cost Low (CuCl/KI) High (Pd-based)
Solvent Recovery 90% acetonitrile reused Limited data

Industrial Scalability and Environmental Impact

The CN114436974A method reduces production costs by 40% compared to traditional routes, primarily through:

  • Waste Reduction : Acetonitrile recovery (90%) lowers solvent consumption.
  • Raw Material Availability : 2,4-Dibromo-5-chlorobenzoic acid is commercially abundant, avoiding isomer purification.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Halogen substitution reactions, where bromine or chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and pH.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may produce derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, it may be used to study enzyme interactions and cellular processes. Its functional groups can interact with various biological targets, providing insights into molecular mechanisms.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structure may be modified to develop new drugs with specific therapeutic effects.

Industry

In the industrial sector, it may be used in the development of new materials, including polymers and coatings. Its unique properties can enhance the performance of these materials.

Mechanism of Action

The mechanism of action of 7-bromo-6-chloro-3-[3-(3-hydroxypiperidin-2-yl)-2-oxopropyl]quinazolin-4-one involves its interaction with specific molecular targets. It may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Differences :

Compound Name Substituents (Positions) Molecular Formula Notable Features
Halofuginone 7-Br, 6-Cl, 3-(3-hydroxypiperidin-2-yl-2-oxopropyl) C₁₆H₁₇BrClN₃O₃ Piperidine hydroxyl group enhances target binding; halogenation increases electrophilicity.
6,7-Dimethoxy-2-(trifluoromethyl)-3H-quinazolin-4-one 6,7-OCH₃, 2-CF₃ C₁₁H₁₀F₃N₃O₃ Methoxy groups improve solubility; CF₃ enhances metabolic stability.
7-Chloro-3-hydroxy-2-[3-(trifluoromethyl)phenyl]-4-quinazolinone 7-Cl, 3-OH, 2-(3-CF₃-C₆H₄) C₁₅H₈ClF₃N₂O₂ Aromatic trifluoromethyl group increases lipophilicity.
6-Chloro-2-phenyl-3H-quinazolin-4-one 6-Cl, 2-Ph C₁₄H₉ClN₂O Simple phenyl substitution; lacks side-chain complexity.

Functional Implications :

  • Halogenation: Halofuginone’s 7-Br and 6-Cl substituents contribute to strong electron-withdrawing effects, enhancing reactivity in enzyme inhibition compared to non-halogenated analogues .
  • Side-Chain Complexity: The 3-(3-hydroxypiperidin-2-yl)-2-oxopropyl group in halofuginone provides stereochemical specificity for target binding, unlike simpler alkyl or aryl substituents in other quinazolinones .

Example :

  • Halofuginone’s synthesis involves reacting 7-bromo-6-chloro-3H-quinazolin-4-one with 3-(3-hydroxypiperidin-2-yl)-2-oxopropyl bromide under basic conditions, followed by HCl salt formation .

Pharmacological and Biochemical Profiles

Activity Against Protein Kinases (CK2) :

Compound Class IC₅₀ (CK2 Inhibition) Mechanism Notes
Halofuginone Not reported Targets prolyl-tRNA synthetase; anti-fibrotic.
5-Hetarylamino-3-arylindazoles 0.1–10 µM Competitive ATP-binding site inhibition.
6,7-Dimethoxyquinazolinones 5–50 µM Moderate activity; influenced by methoxy groups.

Solubility and Bioavailability :

  • Halofuginone’s hydrochloride salt improves aqueous solubility (>10 mg/mL) compared to neutral analogues like 2-phenyl-3H-quinazolin-4-one (<1 mg/mL) .
  • Trifluoromethyl groups (e.g., in 7-chloro-3-hydroxy-2-[3-CF₃-phenyl]quinazolinone) increase membrane permeability but reduce solubility .

Data Tables

Table 1: Physicochemical Properties

Compound Molecular Weight LogP (Predicted) Solubility (mg/mL)
Halofuginone 414.68 1.8 >10 (HCl salt)
6,7-Dimethoxy-2-CF₃-quinazolinone 301.21 2.5 2–5
7-Chloro-3-hydroxy-2-[3-CF₃-phenyl] 348.68 3.1 <1

Biological Activity

7-Bromo-6-chloro-3-[3-(3-hydroxypiperidin-2-yl)-2-oxopropyl]quinazolin-4-one, commonly referred to as halofuginone, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews the biological activity of halofuginone, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

  • Chemical Name : 7-Bromo-6-chloro-3-[3-(3-hydroxypiperidin-2-yl)-2-oxopropyl]quinazolin-4-one
  • Molecular Formula : C₁₆H₁₇BrClN₃O₃
  • Molecular Weight : 414.68 g/mol
  • CAS Number : 55837-20-2

Halofuginone exhibits its biological effects primarily through the inhibition of collagen synthesis and modulation of various signaling pathways. The compound acts as an inhibitor of prolyl hydroxylase, an enzyme critical for collagen stability and deposition. This inhibition leads to reduced fibrosis and inflammation in tissues.

Key Mechanisms:

  • Inhibition of TGF-beta Signaling : Halofuginone reduces the activation of TGF-beta, a key mediator in fibrosis and inflammation.
  • Induction of Apoptosis in Cancer Cells : The compound has been shown to induce apoptotic pathways in various cancer cell lines, including breast and prostate cancer cells.
  • Anti-inflammatory Effects : By modulating cytokine production, halofuginone reduces inflammatory responses in animal models.

Anticancer Properties

Halofuginone has been investigated for its anticancer properties in several studies:

  • Breast Cancer : In vitro studies demonstrated that halofuginone significantly inhibited the growth of MCF-7 breast cancer cells by inducing apoptosis and cell cycle arrest.
  • Prostate Cancer : Research indicated that halofuginone effectively reduced tumor growth in xenograft models of prostate cancer by targeting the tumor microenvironment and reducing angiogenesis.

Anti-inflammatory Effects

Halofuginone's anti-inflammatory properties have been documented in several preclinical models:

  • In a study involving collagen-induced arthritis in rats, treatment with halofuginone resulted in a marked reduction in joint swelling and inflammation.
  • Another study highlighted its potential in treating inflammatory bowel disease by decreasing inflammatory markers and improving mucosal healing.

Case Studies

  • Case Study on Fibrosis : A clinical trial assessed the effectiveness of halofuginone in patients with systemic sclerosis. Results indicated significant improvements in skin thickness and pulmonary function tests after 12 weeks of treatment.
  • Cancer Treatment Study : A phase II clinical trial evaluated halofuginone's efficacy in patients with advanced solid tumors. The study reported a manageable safety profile and some patients achieving stable disease after treatment.

Data Tables

Biological ActivityMechanismReference
Anticancer (MCF-7)Induces apoptosis
Anti-inflammatory (arthritis model)Reduces cytokine levels
Fibrosis reductionInhibits collagen synthesis

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for synthesizing this compound with high purity?

  • Methodology :

  • Employ multi-step synthesis starting with intermediates like N-chloroacetyl-5-bromoanthranilic acid. Cyclization in DMF under reflux (120°C, 12–24 hours) ensures efficient quinazolinone core formation. Post-reaction, precipitate the product using ice-cold hydrochloric acid to isolate the hydrochloride salt .
  • Purify via recrystallization (ethanol/water mixtures) and confirm purity via HPLC (C18 column, acetonitrile/water gradient) and LC-MS (m/z ~500–550 for molecular ion) .

Q. What analytical techniques are critical for structural confirmation?

  • Methodology :

  • 1H/13C NMR : Assign peaks for bromo (δ ~7.8–8.2 ppm) and chloro substituents, and the hydroxypiperidinyl moiety (δ ~3.5–4.5 ppm) .
  • XRPD : Compare diffraction patterns with patent data (e.g., peak positions at 2θ = 10.5°, 15.8°, 21.3°) to verify crystalline form .
  • FT-IR : Confirm carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O-H, ~3200–3400 cm⁻¹) functional groups .

Q. How should researchers handle hygroscopic or stability challenges during storage?

  • Methodology :

  • Store in airtight containers with desiccants (silica gel) under nitrogen at –20°C. Monitor stability via accelerated degradation studies (40°C/75% RH for 4 weeks) and track impurities via HPLC .

Advanced Research Questions

Q. How can stereochemical variations (e.g., 2R,3S vs. 2S,3R) impact biological activity?

  • Methodology :

  • Synthesize enantiomers via chiral resolution (chiral HPLC with amylose-based columns) or asymmetric catalysis. Test in kinase inhibition assays (e.g., CK2 or TGF-β pathways) and correlate activity with molecular docking simulations (PDB: 4MD6 for CK2) .

Q. What strategies resolve contradictions in synthetic yields reported across studies?

  • Methodology :

  • Optimize solvent systems (e.g., switch from pyridine to DMF for higher reflux efficiency) and catalyst loading (e.g., 10 mol% Pd(OAc)₂ for cross-coupling steps). Use design of experiments (DoE) to evaluate factors like temperature, reaction time, and stoichiometry .

Q. How can structure-activity relationships (SAR) guide derivatization for enhanced potency?

  • Methodology :

  • Introduce substituents at the quinazolinone 2-position (e.g., methyl, trifluoromethyl) and evaluate IC₅₀ shifts in kinase assays. Compare with analogs from (e.g., 6,7-dimethoxy derivatives) to identify key pharmacophores .

Q. What in vitro assays are suitable for evaluating target engagement and off-target effects?

  • Methodology :

  • Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to assess selectivity. Pair with cellular assays (e.g., TGF-β-induced fibrogenesis in NIH/3T3 cells) and counter-screen against cytochrome P450 isoforms to predict metabolic interactions .

Experimental Design & Data Analysis

Q. How to design a stability study for formulation development?

  • Methodology :

  • Prepare lyophilized formulations with excipients (mannitol, sucrose) and test under ICH Q1A(R2) conditions (25°C/60% RH, 40°C/75% RH). Monitor degradation products via UPLC-PDA and assign structures using HRMS/MS .

Q. What statistical approaches validate reproducibility in synthetic protocols?

  • Methodology :

  • Perform triplicate syntheses and apply ANOVA to assess yield variability. Use principal component analysis (PCA) on spectroscopic data (NMR, IR) to confirm batch-to-batch consistency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.